
2,5-Furandicarboxylic acid
Overview
Description
2,5-Furandicarboxylic acid (FDCA) is a bio-based aromatic dicarboxylic acid with the molecular formula C₆H₄O₅ and a molar mass of 156.09 g/mol. It is derived from renewable biomass feedstocks such as fructose, glucose, and lignocellulosic sugars via intermediates like 5-hydroxymethylfurfural (HMF) . Polyethylene furanoate (PEF), a polyester synthesized from FDCA and ethylene glycol, exhibits superior thermal stability, gas barrier properties (e.g., 10x lower oxygen permeability than PET), and biodegradability . FDCA is also used in pharmaceuticals, agrochemicals, and metal-organic frameworks .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dehydromucic acid can be synthesized through several methods:
Dehydration of Hexose Derivatives: This method involves the acid-promoted triple dehydration of aldaric acids, such as mucic acid.
Oxidation of 2,5-Disubstituted Furans: This method includes the oxidation of hydroxymethylfurfural (HMF) with air over different catalysts.
Catalytic Conversions of Various Furan Derivatives: This involves the use of different catalysts to convert furan derivatives into dehydromucic acid.
Biological Conversion of Hydroxymethylfurfural: This method uses genetically engineered microorganisms and enzymatic approaches to convert HMF into dehydromucic acid.
Industrial Production Methods: Industrial production of dehydromucic acid primarily focuses on the oxidation of HMF derived from biomass. Companies like DuPont and ADM have patented processes for the large-scale production of dehydromucic acid .
Types of Reactions:
Esterification: The carboxylic acid groups in dehydromucic acid can react with alcohols to form esters.
Common Reagents and Conditions:
Oxidation Reagents: Noble metal catalysts, such as platinum or palladium, are commonly used for the oxidation of HMF.
Esterification Reagents: Dimethyl carbonate and iron(III) sulfate can be used for the esterification of dehydromucic acid.
Major Products:
Oxidation Products: The primary product of the oxidation of HMF is dehydromucic acid.
Esterification Products: The esterification of dehydromucic acid with dimethyl carbonate produces 2,5-furandicarboxylic acid dimethyl ester.
Scientific Research Applications
Poly(ethylene furanoate) (PEF)
One of the most notable applications of FDCA is in the production of poly(ethylene furanoate) (PEF), a biobased polymer that offers several advantages over polyethylene terephthalate (PET):
- Mechanical Properties : PEF exhibits improved rigidity and better barrier properties compared to PET, making it suitable for packaging applications.
- Thermal Stability : PEF has a higher glass transition temperature than PET, enhancing its performance in thermal applications .
Property | PEF | PET |
---|---|---|
Rigidity | Higher | Lower |
Barrier Performance | Superior | Standard |
Thermal Stability | High | Moderate |
Other Biopolymers
FDCA can also be used to produce various other biopolymers, including poly(ethylene dodecanedioate-2,5-furandicarboxylate) (PEDF) and copolymers with different diols or diamines. These materials show promise for applications requiring biodegradable options with enhanced mechanical properties .
Chemical Synthesis
FDCA serves as a precursor for the synthesis of various valuable chemicals:
- Biochemicals : It can be converted into succinic acid and other dicarboxylates used in pharmaceuticals and agrochemicals.
- Fungicides and Corrosion Inhibitors : FDCA derivatives are employed in the formulation of agricultural chemicals and materials that resist corrosion .
Biocatalytic Methods
Recent advancements have highlighted biocatalytic methods for synthesizing FDCA from 5-hydroxymethylfurfural (HMF). These methods offer several benefits:
- Mild Reaction Conditions : Biocatalysis typically operates under ambient conditions, reducing energy consumption.
- Higher Selectivity : Enzymatic processes can yield FDCA with fewer by-products compared to traditional chemical methods .
Electrocatalytic Synthesis
Electrocatalytic methods are gaining traction for the efficient conversion of HMF to FDCA using non-noble metal catalysts. This approach is environmentally friendly and economically viable, providing an alternative pathway for large-scale production .
Industrial Applications
Several companies are exploring FDCA's potential in commercial applications:
- Avantium : This company has developed processes for directly converting fructose into FDCA without isolating HMF, streamlining production and enhancing yield .
- Research Collaborations : Various academic institutions are partnering with industry players to optimize the synthesis processes and explore new applications for FDCA-based materials.
Mechanism of Action
The mechanism of action of dehydromucic acid involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
FDCA is compared to structurally or functionally analogous compounds, including terephthalic acid (TPA), adipic acid, succinic acid, and its synthetic intermediate 5-formylfuran-2-carboxylic acid (FFCA).
Table 1: Physicochemical Properties
Key Findings
FFCA, its intermediate, is more soluble, enabling selective crystallization during synthesis .
Thermal Stability : FDCA-based polyesters (e.g., PEF) exhibit higher glass transition temperatures (~85–90°C) than PET (~70°C), enhancing heat resistance .
Barrier Properties : PEF outperforms PET in CO₂ and O₂ barrier performance, making it ideal for food packaging .
Table 2: Production Methods and Sustainability
Key Findings
FDCA Synthesis: Chemical Routes: HMF oxidation using Pt/CeO₂ catalysts achieves >95% FDCA yield . Enzymatic Routes: Whole-cell biocatalysis (e.g., Pseudomonas putida) and laccase/alcohol oxidase casces reduce energy consumption and byproducts . Electrochemical Oxidation: MnO₂-based anodes in acidic media enable FDCA separation with 85% efficiency .
Challenges: Traditional HMF oxidation requires noble-metal catalysts and high-pressure O₂, increasing costs .
Table 3: Polymer Performance Comparison
Property | PEF (FDCA-based) | PET (TPA-based) |
---|---|---|
Oxygen Permeability | 0.01 barrer | 0.1 barrer |
CO₂ Permeability | 0.05 barrer | 0.3 barrer |
Biodegradability | Yes | No |
Tensile Strength | 65–75 MPa | 50–60 MPa |
Market and Industrial Outlook
- FDCA Market : Projected to grow at a CAGR of 5.3%, reaching $754.42 million by 2030 , driven by demand for sustainable packaging .
- TPA Market : Dominates polyester production but faces decline due to regulatory pressures on plastics .
- Cost Challenges : FDCA production costs remain higher than TPA ($2,500–$3,000/ton vs. $1,000/ton) due to immature supply chains .
Biological Activity
2,5-Furandicarboxylic acid (FDCA) is a furan derivative that has garnered significant attention in recent years due to its potential as a sustainable alternative to petroleum-derived chemicals, particularly in the production of bioplastics and other polymers. This article explores the biological activity of FDCA, focusing on its metabolic pathways, toxicity, and applications in sustainable chemistry.
Overview of this compound
FDCA is primarily produced from the oxidation of hydroxymethylfurfural (HMF), which is derived from biomass. It serves as a key monomer for the synthesis of polyethylene furanoate (PEF), a biodegradable polymer that can replace polyethylene terephthalate (PET) in various applications . The conversion of HMF to FDCA involves several enzymatic and chemical processes, highlighting its importance in biotechnological applications.
Biotransformation
FDCA is not only a product of industrial processes but also a metabolite found in various organisms. In humans, FDCA is present in urine and blood plasma, albeit in negligible amounts . The metabolic pathway for FDCA involves the degradation of HMF by specific bacterial strains such as Cupriavidus basilensis, which utilize gene clusters responsible for its conversion. These pathways include:
- HMF to FDCA Conversion : The enzyme furfural/HMF oxidoreductase catalyzes the oxidation of HMF to FDCA .
- Subsequent Metabolism : After its formation, FDCA can enter the tricarboxylic acid (TCA) cycle through various intermediates like 2-furoic acid .
Toxicity
Despite its utility, FDCA and its precursors can exhibit toxic effects on living organisms. Furanic aldehydes, including HMF, are known to induce reactive oxygen species (ROS), leading to cellular damage . Studies have shown that these compounds can affect nucleic acids and proteins within microbial cells, thereby influencing their growth and metabolic activities .
Applications in Sustainable Chemistry
FDCA's potential extends beyond its role as a monomer; it is also being explored for various applications in sustainable chemistry:
- Bioplastics : FDCA is a promising candidate for producing bioplastics like PEF, which offers similar properties to PET but with enhanced biodegradability .
- Biorefinery Processes : Recent research has focused on utilizing marine plants as feedstocks for FDCA production, emphasizing eco-friendly methods such as ionic liquid-based solvents and deep eutectic solvent systems . This approach not only supports sustainability but also enhances economic viability in chemical manufacturing.
Production Efficiency Enhancements
Recent studies have demonstrated advancements in the catalytic processes for FDCA production. For instance, bimetallic catalysts have shown improved efficiency in converting HMF into FDCA under mild conditions . These innovations are crucial for scaling up production while minimizing environmental impacts.
Marine Plant-Based Biorefineries
A pioneering study proposed a marine plant-based biorefinery model for FDCA production. This research outlines innovative strategies for enhancing the depolymerization of storage glucans found in macroalgae and seagrass, thereby increasing yield and sustainability .
Summary Table of Biological Activities and Applications
Aspect | Details |
---|---|
Metabolic Pathway | Conversion from HMF via bacterial enzymes; enters TCA cycle |
Toxicity | Induces ROS; affects cellular components |
Applications | Bioplastics (PEF), corrosion inhibitors, fungicides |
Production Methods | Catalytic processes (biocatalysis, photocatalysis), biorefinery approaches |
Sustainability Impact | Reduces reliance on petroleum; promotes renewable feedstocks |
Q & A
Q. What are the primary synthesis routes for FDCA, and how do their efficiencies compare?
Basic:
The most common method involves oxidizing 5-hydroxymethylfurfural (HMF) using heterogeneous catalysts like Pt, Au, or Mn-based systems. Yields typically range from 70% to 90%, depending on reaction conditions (e.g., pH, temperature) . For instance, high-performance liquid phase catalytic oxidation achieves ~85% yield under alkaline conditions .
Advanced:
Advanced routes include enzymatic cascades (e.g., alcohol oxidase/peroxidase systems) and carboxylation of 2-furancarboxylic acid. Copper-difuroate complexes enable 99% FDCA yields via carboxylation, bypassing HMF instability issues . Electrochemical oxidation using mixed-metal oxide anodes also shows promise, with Faradaic efficiencies exceeding 80% . Key challenges include catalyst recyclability and minimizing side products like 5-formyl-2-furancarboxylic acid .
Q. How can FDCA's purity and structural integrity be validated post-synthesis?
Basic:
Standard characterization combines HPLC (for quantifying FDCA and intermediates) and FTIR (to confirm carboxylic acid groups at 1680–1720 cm⁻¹). Melting point analysis (~320°C) and elemental analysis validate purity .
Advanced:
Advanced techniques include X-ray diffraction (XRD) for crystallinity assessment and solid-state NMR to detect amorphous impurities. High-resolution mass spectrometry (HRMS) identifies trace byproducts like dimerized furan derivatives, critical for polymer-grade FDCA .
Q. What are the key challenges in designing FDCA-based copolymers?
Basic:
FDCA’s rigidity compared to terephthalic acid complicates melt processing. Basic strategies include copolymerizing with flexible diols (e.g., ethylene glycol) or blending with biodegradable polyesters .
Advanced:
Advanced research focuses on tuning thermal stability and gas barrier properties. For example, poly(ethylene 2,5-furandicarboxylate) (PEF) exhibits superior CO₂ barrier properties but requires stabilizing additives (e.g., triphenyl phosphate) to prevent thermal degradation during extrusion . Computational modeling aids in predicting monomer reactivity ratios for optimal copolymer sequences .
Q. How should FDCA be stored to prevent degradation in laboratory settings?
Basic:
Store FDCA in airtight containers at room temperature, protected from moisture. Use desiccants (e.g., silica gel) to avoid hygroscopic degradation .
Advanced:
Long-term stability requires inert atmospheres (N₂/Ar) and temperatures below -20°C for >3 years. Solubilized FDCA in DMSO or water should be aliquoted to prevent freeze-thaw-induced polymerization .
Q. How can discrepancies in catalytic oxidation yields be resolved?
Basic:
Contradictions often arise from pH variations. For example, MnO₂ catalysts achieve 76% yield at pH 10 but drop to 50% at pH 7 due to incomplete HMF conversion .
Advanced:
Operando spectroscopy (e.g., in situ Raman) reveals that Au-Pd bimetallic catalysts deactivate via surface oxidation, reducing yields from 90% to 65% after 3 cycles. Pre-reducing catalysts with H₂ restores activity . Kinetic studies show carboxylation routes are less pH-sensitive but require costly cesium carbonate .
Q. What enzymatic systems are effective for FDCA biosynthesis?
Advanced:
Whole-cell biocatalysis using Pseudomonas putida with HMF/furfural oxidoreductases achieves 95% FDCA yield in 24 hours. Co-immobilizing alcohol dehydrogenase and aryl-aldehyde oxidase on silica nanoparticles enhances enzyme stability . Challenges include substrate inhibition at HMF concentrations >50 mM .
Q. How does FDCA’s reactivity influence derivatization strategies?
Advanced:
FDCA’s electron-deficient furan ring facilitates nucleophilic acyl substitutions. For example, esterification with epichlorohydrin under Mitsunobu conditions produces epoxy resins with 92% conversion . However, over-functionalization (e.g., amidation) can reduce thermal stability by introducing labile bonds .
Properties
IUPAC Name |
furan-2,5-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O5/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2H,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTHALBTIRVDBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062927 | |
Record name | 2,5-Furandicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0062927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2,5-Furandicarboxylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004812 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
1 mg/mL at 18 °C | |
Record name | 2,5-Furandicarboxylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004812 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3238-40-2 | |
Record name | 2,5-Furandicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3238-40-2 | |
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Record name | 2,5-Furandicarboxylic acid | |
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Record name | 2,5-Furandicarboxylic acid | |
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Record name | 2,5-Furandicarboxylic acid | |
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Record name | 2,5-Furandicarboxylic acid | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Furan-2,5-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.819 | |
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Record name | 2,5-FURANDICARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73C4JJ695C | |
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Record name | 2,5-Furandicarboxylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004812 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
342 °C | |
Record name | 2,5-Furandicarboxylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004812 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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